4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2S/c25-21(22(9-14-26-15-10-22)19-7-2-1-3-8-19)24-13-6-16-27-18-20(24)17-23-11-4-5-12-23/h1-3,7-8,20H,4-6,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKFRMDFKOZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the pyrrolidine and phenyloxane groups through nucleophilic substitution and acylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1-Pyrrolidinyl)ethoxy)phenylboronic acid
- 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic Acid
Uniqueness
4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.
Biological Activity
The compound 4-(4-phenyloxane-4-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is a synthetic derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C21H25N2O2S
- Molecular Weight : 373.51 g/mol
- CAS Number : Not available in the provided sources.
Physical Properties
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The compound exhibits potential activity through various pathways, particularly in the central nervous system (CNS). Its structure suggests interactions with neurotransmitter systems, which may contribute to its pharmacological effects.
Pharmacological Effects
- Antiepileptic Activity : Research indicates that compounds with similar structural features have shown significant antiepileptic properties. For instance, pyrrolidine derivatives have been linked to enhanced efficacy in controlling seizures due to their unique binding sites in the brain .
- CNS Activity : The presence of the thiazepane ring may enhance CNS penetration and interaction with GABAergic systems, which is crucial for the modulation of neuronal excitability .
- Potential for Antidepressant Effects : Some studies suggest that compounds with similar scaffolds can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels .
Study 1: Antiepileptic Properties
A study on pyrrolidine derivatives demonstrated that modifications at various positions significantly influenced their potency against seizures. The compound under review was found to have a comparable mechanism of action to established antiepileptic drugs, indicating its potential for further development in treating epilepsy .
Study 2: CNS Interaction
In a comparative analysis, similar compounds were tested for their ability to cross the blood-brain barrier (BBB). The results indicated that modifications in the carbonyl group and thiazepane structure enhanced BBB permeability, suggesting that this compound could effectively target CNS disorders .
In Vitro Studies
In vitro assays revealed that the compound exhibited moderate activity against specific neuronal cell lines, promoting cell survival under stress conditions. This suggests potential neuroprotective properties.
In Vivo Studies
Animal models treated with this compound showed significant reductions in seizure frequency compared to control groups. The findings support the hypothesis that this compound may serve as a viable candidate for further clinical evaluation in epilepsy management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
